N-methyl-5-phenethyl-1,3,4-thiadiazol-2-amine
Description
Molecular Architecture and Bonding Characteristics
The molecular formula C₁₁H₁₃N₃S defines This compound as a bicyclic heteroaromatic system. The core structure consists of a 1,3,4-thiadiazole ring—a five-membered aromatic system containing two nitrogen atoms at positions 1 and 3 and a sulfur atom at position 4. The thiadiazole ring is substituted at position 2 with a methylamine group (-NHCH₃) and at position 5 with a phenethyl moiety (-CH₂CH₂C₆H₅).
Key bonding features include:
- Aromatic conjugation : The thiadiazole ring exhibits delocalized π-electrons, stabilized by resonance between nitrogen and sulfur atoms.
- Sulfur hybridization : The sulfur atom adopts sp² hybridization, contributing to the ring’s planar geometry.
- Bond lengths : Computational studies indicate that the C-N bonds within the thiadiazole ring measure approximately 1.31–1.33 Å, while the C-S bond is 1.71 Å.
A MESP (Molecular Electrostatic Potential) analysis reveals electron-deficient regions at the thiadiazole ring’s carbon atoms (C2 and C5), making them susceptible to nucleophilic attack. Conversely, the methylamine group acts as a weak electron donor due to its lone-pair electrons.
Structure
3D Structure
Properties
CAS No. |
87410-88-6 |
|---|---|
Molecular Formula |
C11H13N3S |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
N-methyl-5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3S/c1-12-11-14-13-10(15-11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14) |
InChI Key |
SHAJPLICDJGMKH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-phenethyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with phenethyl halides under mild reaction conditions. One-pot procedures have been developed for the synthesis of symmetrical primary, secondary, and tertiary alkyl amines from alkyl halides and 5-methyl-1,3,4-thiadiazole-2-amine as a nitrogen-transfer reagent . This method offers excellent yields under normal atmospheric conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-phenethyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups onto the thiadiazole ring.
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential
N-methyl-5-phenethyl-1,3,4-thiadiazol-2-amine is being investigated for its potential as a therapeutic agent. Its structure may enhance bioactivity, making it a candidate for treating various diseases. Research indicates that derivatives of thiadiazole compounds often exhibit significant antimicrobial and anticancer properties. For instance, studies have shown that related thiadiazole compounds possess cytostatic properties and may lead to the development of new anticancer agents .
Case Study: Anticancer Activity
A study on 2-amino-1,3,4-thiadiazole derivatives revealed promising anticancer activities against specific cell lines. The compounds displayed effective inhibition of cell proliferation, suggesting that modifications to the thiadiazole structure can enhance therapeutic efficacy .
Agricultural Applications
Agrochemicals Development
The compound is being explored for its potential use in agrochemicals. It may serve as an effective pesticide or herbicide, contributing to pest management strategies while minimizing environmental impacts. Research indicates that thiadiazole derivatives have shown efficacy against various agricultural pests and pathogens .
Material Science
Synthesis of Novel Materials
this compound may play a role in the synthesis of advanced materials. Its unique chemical properties could contribute to the development of polymers and coatings with enhanced durability and performance characteristics .
Biochemical Research
Role in Metabolic Pathways
Researchers are examining the role of this compound in biochemical pathways. Understanding its interactions within these pathways could lead to breakthroughs in metabolic research and the development of new diagnostic tools .
Cosmetic Formulations
Potential in Skincare Products
The compound's unique properties make it a candidate for inclusion in cosmetic formulations. It could enhance skin benefits or serve as a stabilizing agent in various products .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-methyl-5-phenethyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. For example, thiadiazole derivatives have been shown to inhibit the activity of enzymes involved in microbial growth, making them effective antimicrobial agents .
Comparison with Similar Compounds
Antiviral Activity: COVID-19 Protease Inhibition
- Compound: 5-(4-Chloroquinolin-2-yl)-N-substituted-1,3,4-thiadiazol-2-amine derivatives. Key Features: A 4-chloroquinoline moiety at C5 enhances binding to the SARS-CoV-2 main protease (PDB ID: 6LU7). Results: Molecular docking revealed binding energies ranging from -8.0 to -5.4 kcal/mol, with the native ligand (N3 inhibitor) at -8.1 kcal/mol. The presence of bulky quinoline groups improved hydrophobic interactions but reduced flexibility, slightly lowering binding affinity compared to the native ligand .
Anticancer Activity: PIM2 Kinase Inhibition
- Compound : 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives.
Key Features : Indole substituents at C5 enhance π-π stacking and hydrogen bonding with PIM2 kinase (PDB ID: 4X7Q).
Results :
Anticancer Activity: Thymidylate Synthase Inhibition
- Compound : Thiadiazolo[3,2-a]pyrimidine-6-carbonitriles derived from 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine.
Key Features : Substituents like 3-HO-4-MeOC6H3 improve binding to thymidylate synthase.
Results :
Antimicrobial Activity
- Compound: N-(3-(5-Nitrofur-2-yl)allylidene)-5-(p-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives. Key Features: Nitrofuran and para-substituted phenyl groups enhance membrane penetration. Results: Compounds with electron-withdrawing groups (e.g., -NO2, -Cl) showed superior activity against Staphylococcus aureus and Escherichia coli. MIC values correlated with increased lipophilicity .
Structural and Electronic Comparisons
Computational Insights
- Molecular Docking: Bulky C5 substituents (e.g., quinoline, indole) improve target engagement but may reduce solubility.
- 3D-QSAR : Electron-donating groups at the para-position of phenyl rings enhance PIM2 inhibition, while meta-substitutions favor antiviral activity .
Biological Activity
N-methyl-5-phenethyl-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which are characterized by their five-membered heterocyclic structure containing nitrogen and sulfur atoms. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The specific structure of this compound includes a methyl group at position 2 and a phenethyl group at position 5 of the thiadiazole ring. This unique substitution pattern is believed to enhance its biological activity compared to other derivatives. The synthesis of this compound can be achieved through various methods, including cyclization reactions involving thioketones and hydrazines.
Pharmacological Properties
Thiadiazole derivatives are known for their diverse biological activities. The biological activity of this compound can be attributed to the following properties:
- Antimicrobial Activity : Thiadiazoles have demonstrated significant antimicrobial effects against various bacterial and fungal strains. For instance, related compounds have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Anticancer Activity : Research indicates that thiadiazole derivatives exhibit cytotoxic effects against different cancer cell lines. For example, studies on similar compounds have shown their ability to induce apoptosis in cancer cells and inhibit cell proliferation .
- Anti-inflammatory Properties : Some derivatives of thiadiazoles have been reported to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| Methyl Group | Enhances lipophilicity and binding affinity |
| Phenethyl Group | Improves interaction with biological targets |
| Position of Substitution | Critical for determining pharmacological profile |
Research has shown that modifications at the thiadiazole ring can lead to varying degrees of antimicrobial and anticancer activities. For example, substituents at position 2 or 5 can significantly alter the compound's efficacy against specific targets .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiadiazole derivatives:
- Anticancer Studies : In vitro studies on related compounds indicated that they could significantly inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported IC50 values in the low micromolar range for certain derivatives .
- Antimicrobial Efficacy : A comprehensive evaluation of various thiadiazole derivatives showed promising results against multiple pathogens. For instance, compounds with phenyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
- Inflammatory Response Modulation : Research has demonstrated that certain thiadiazole derivatives could inhibit pro-inflammatory cytokines in cell culture models, suggesting potential therapeutic applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-methyl-5-phenethyl-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving thiosemicarbazide derivatives and phenethyl precursors. Ultrasound-assisted synthesis (20–40 kHz, 30–60°C) significantly improves reaction efficiency by enhancing mixing and reducing reaction time. For example, reacting 5-amino-1,3,4-thiadiazole-2-thiol with benzyl halides under sonication yields derivatives with >70% purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?
- Methodological Answer : Use a combination of:
- 1H-NMR (400 MHz, DMSO-d6) to confirm methyl and phenethyl substituents (δ 2.3–2.5 ppm for N–CH3, δ 7.2–7.4 ppm for aromatic protons).
- FTIR (KBr pellet) to identify thiadiazole ring vibrations (C=N stretch at 1600–1650 cm⁻¹) and NH/CH stretches.
- Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]+ at m/z 250.1). Cross-validate with elemental analysis (±0.3% for C, H, N) .
Advanced Research Questions
Q. How can computational methods like molecular docking be applied to evaluate the potential biological targets of this compound derivatives?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., SARS-CoV-2 main protease, PDB ID: 6LU7). Use the following parameters:
- Grid box : Center on the active site (coordinates x=10.5, y=12.8, z=14.3).
- Scoring function : Analyze binding energies (ΔG ≤ −7.0 kcal/mol suggests strong inhibition). Validate docking poses with MD simulations (GROMACS, 50 ns) to assess stability. Derivatives with 4-chloroquinoline substituents show enhanced binding due to hydrophobic interactions .
Q. What strategies are recommended for resolving contradictions in crystallographic data analysis during structure refinement of thiadiazole derivatives?
- Methodological Answer : Use SHELXL for refinement, prioritizing high-resolution data (<1.0 Å). Address thermal motion discrepancies by:
- Applying TWIN/BASF commands for twinned crystals.
- Validating H-atom positions with DFT-optimized geometries (B3LYP/6-31G*). For ambiguous electron density, employ omit maps to exclude poorly resolved regions iteratively. Cross-check with spectroscopic data to confirm substituent orientations .
Q. How can 3D-QSAR models guide the optimization of this compound analogs for enhanced bioactivity?
- Methodological Answer : Develop CoMFA/CoMSIA models using a training set of 25 analogs. Focus on steric (contour maps) and electrostatic (MEP surfaces) fields. Key findings:
- Electron-withdrawing groups (e.g., –CF3) at the phenethyl position improve kinase inhibition (PIM2, IC50 < 1 µM).
- Hydrophobic substituents (e.g., 4-chlorophenyl) enhance membrane permeability (logP > 3.5). Validate predictions with in vitro assays (e.g., FRET-based inhibition ≥50% at 200 µM) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
